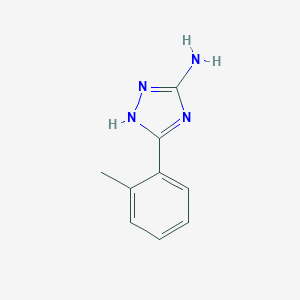
2,4-Dioxo-(614C)1H-pyrimidine-6-carboxylic acid
Descripción general
Descripción
2,4-Dioxo-(614C)1H-pyrimidine-6-carboxylic acid, also known as 6-carboxyuracil, Oropur, Orodin, Orotonin, Orotyl, and others , is an intermediate product in pyrimidine synthesis which plays a role in chemical conversions between dihydrofolate and tetrahydrofolate . It has a molecular formula of C5H4N2O4 and a molecular weight of 156.10 g/mol .
Synthesis Analysis
The synthesis of this compound can be achieved through various methods. One such method involves the construction of heterocyclic hybrids bearing the moieties of thieno[2,3-d]pyrimidine and benzimidazole starting from 3,5-dimethyl-4-oxo-2-thioxo-1H-thieno[2,3-d]pyrimidine-6-carboxylic acid .Molecular Structure Analysis
The InChI key for this compound is PXQPEWDEAKTCGB-UHFFFAOYSA-N . The IUPAC name is 2,4-dioxo-1H-pyrimidine-6-carboxylic acid . The canonical SMILES representation is C1=C(NC(=O)NC1=O)C(=O)O .Chemical Reactions Analysis
The Dimroth rearrangement, which involves the isomerization of heterocycles via the processes of ring opening and ring closure, is one of the chemical reactions associated with this compound . This rearrangement can be subdivided into two types: relocation of heteroatoms within the rings of condensed systems (Type I) and migration of exo- and endocyclic heteroatoms in heterocyclic systems (Type II) .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 156.10 g/mol . More detailed information about its physical and chemical properties was not found in the search results.Mecanismo De Acción
Propiedades
IUPAC Name |
2,4-dioxo-(614C)1H-pyrimidine-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O4/c8-3-1-2(4(9)10)6-5(11)7-3/h1H,(H,9,10)(H2,6,7,8,11)/i2+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXQPEWDEAKTCGB-HQMMCQRPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=O)NC1=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=[14C](NC(=O)NC1=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90927373 | |
| Record name | 2,6-Dihydroxy(4-~14~C)pyrimidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90927373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13186-54-4 | |
| Record name | Orotic-6-14C acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013186544 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Dihydroxy(4-~14~C)pyrimidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90927373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl 8-hydroxy-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate](/img/structure/B88429.png)
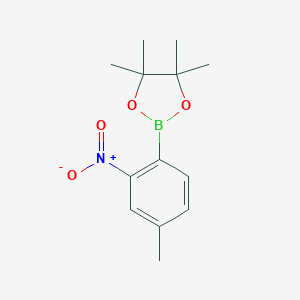
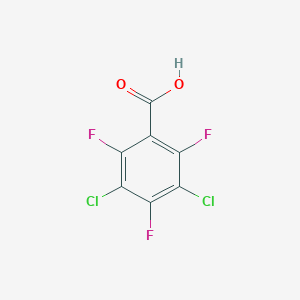
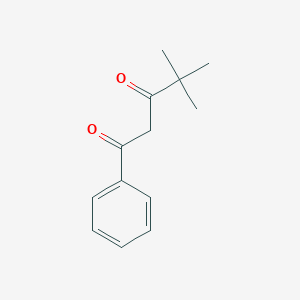
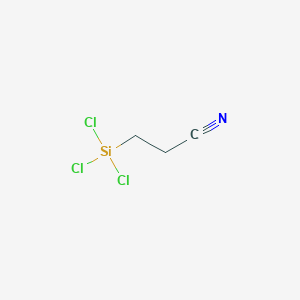
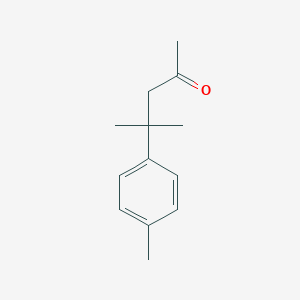
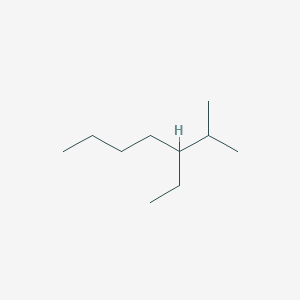
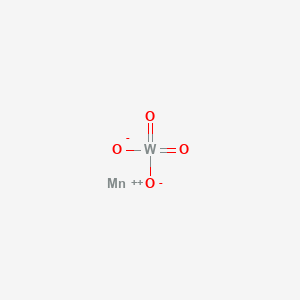
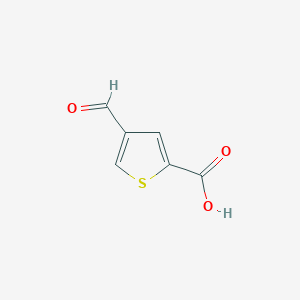
![Silane, trimethyl[(4-nitrophenyl)methoxy]-](/img/structure/B88465.png)

